![molecular formula C19H28N2O2 B2913842 N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1396857-39-8](/img/structure/B2913842.png)
N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
“N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is part of a class of molecules that have shown significant biological activity .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Scientific Research Applications
Antibacterial Activity
Pyrrolidine derivatives have been investigated for their antibacterial properties. The structure-activity relationship (SAR) studies suggest that the antibacterial activity can vary significantly with different substituents on the pyrrolidine ring. For instance, variations in the N’-substituents have shown a gradation in antibacterial efficacy, indicating potential applications in developing new antibacterial agents .
Antifungal and Antiparasitic Applications
The pyrrolidine scaffold is also associated with antifungal and antiparasitic activities. This suggests that compounds like N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide could be used in the treatment and management of fungal and parasitic infections, contributing to the field of infectious diseases .
Anticancer Potential
Pyrrolidine derivatives have shown promise in anticancer therapy. The introduction of various substituents on the pyrrolidine ring can lead to compounds with selective cytotoxicity against cancer cells. This opens up avenues for the compound to be used as a lead molecule in the development of novel anticancer drugs .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrrolidine derivatives make them suitable candidates for the development of new pain management and anti-inflammatory drugs. The compound’s ability to modulate inflammatory pathways could be harnessed in pharmaceutical research .
Neuropharmacological Activities
Pyrrolidine alkaloids are known for their neurological effects. This implies that N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide might have applications in neuropharmacology, potentially aiding in the treatment of neurological disorders or as a tool in neuroscience research .
Organ Protective Properties
Some pyrrolidine derivatives exhibit organ protective properties, which could be beneficial in conditions where organ damage is a risk, such as in chemotherapy or diseases that lead to organ degeneration. Research into the organ protective effects of this compound could lead to new therapeutic strategies .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, which could suggest a wide range of potential molecular and cellular effects .
Action Environment
The influence of steric factors on biological activity has been investigated in the context of pyrrolidine derivatives .
properties
IUPAC Name |
N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-10-8-15(9-11-18)16-12-13-21(14-16)19(22)20-17-6-4-2-3-5-7-17/h8-11,16-17H,2-7,12-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZPXJYAYIWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
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